molecular formula C14H23N3O10 B1679297 Pentetic acid CAS No. 67-43-6

Pentetic acid

Cat. No. B1679297
CAS RN: 67-43-6
M. Wt: 393.35 g/mol
InChI Key: QPCDCPDFJACHGM-UHFFFAOYSA-N
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Patent
US08030358B2

Procedure details

Various esters of DTPA were prepared from diethylenetriamine, 6. The primary amines could be selectively protected as the di-trifluoroacetamide by reaction with ethyl trifluoroacetate to produce 9 in good yield. Reaction of 9 with 3 equivalents of ethylbromoacetate and NaH produced the triester 10. Reaction of 9 with 1 equivalent of ethylbromoacetate produced the monoester 11.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
primary amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
di-trifluoroacetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][NH:4][CH2:5][CH2:6][NH2:7].F[C:9](F)(F)[C:10]([O:12]CC)=[O:11].C([O:19][C:20](=[O:23])[CH2:21]Br)C.[H-].[Na+]>>[CH2:3]([N:4]([CH2:9][C:10]([OH:12])=[O:11])[CH2:5][CH2:6][N:7]([CH2:21][C:20]([OH:19])=[O:23])[CH2:9][C:10]([OH:12])=[O:11])[CH2:2][N:1]([CH2:9][C:10]([OH:12])=[O:11])[CH2:9][C:10]([OH:12])=[O:11] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCNCCN
Step Two
Name
primary amines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
di-trifluoroacetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)OCC)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CBr)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce 9 in good yield

Outcomes

Product
Name
Type
product
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.